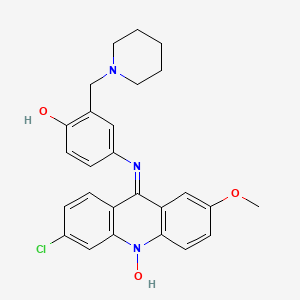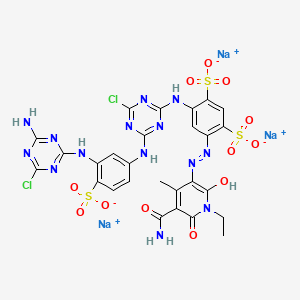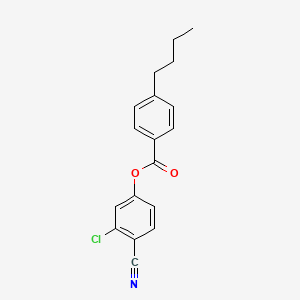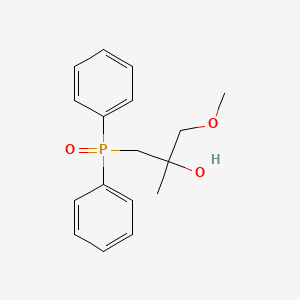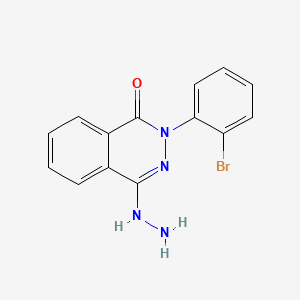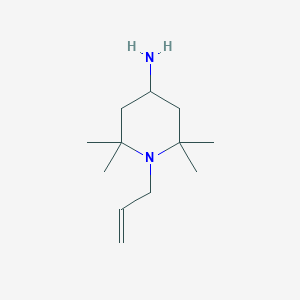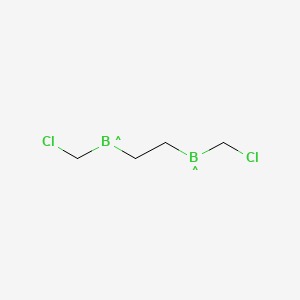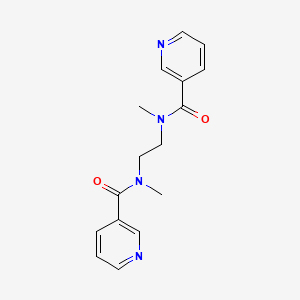
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely recognized for their presence in nucleic acids, such as DNA and RNA. This specific compound is notable for its unique structure, which includes a pyrimidine ring substituted with amino groups at positions 2 and 4, and a pyridylmethyl group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- typically involves the condensation of carbonyl compounds with diamines. One common method includes the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of nickel acetate (Ni(OAc)2) . Another approach involves the ring-closure reaction of malonic methyl ester nitrile with guanidine salt in a methanol solution of sodium methylate .
Industrial Production Methods
Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. The use of recyclable solvents and reagents, such as methanol and sodium nitrate, is common. Additionally, reactions are often carried out under controlled conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, formic acid, and sodium nitrite . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
Major products formed from these reactions include nitroso and amino derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: This compound is investigated for its potential as an anticancer and antibacterial agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA and RNA synthesis . By inhibiting DHFR, the compound can effectively halt the proliferation of cancer cells and bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoprim: An antibacterial drug that also inhibits DHFR.
Methotrexate: An anticancer drug with a similar mechanism of action.
Uniqueness
Pyrimidine, 2,4-diamino-5-(4-pyridylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridylmethyl group at position 5 differentiates it from other similar compounds, potentially offering enhanced selectivity and efficacy in its applications .
Eigenschaften
CAS-Nummer |
65873-56-5 |
|---|---|
Molekularformel |
C10H11N5 |
Molekulargewicht |
201.23 g/mol |
IUPAC-Name |
5-(pyridin-4-ylmethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H11N5/c11-9-8(6-14-10(12)15-9)5-7-1-3-13-4-2-7/h1-4,6H,5H2,(H4,11,12,14,15) |
InChI-Schlüssel |
ZRGPLJOSPPZXHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CC2=CN=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



